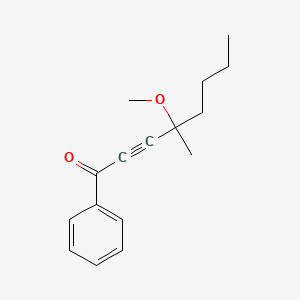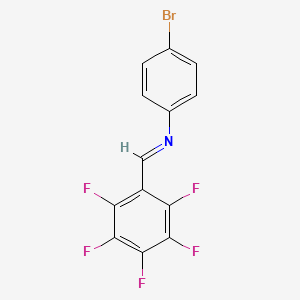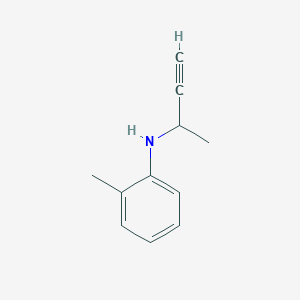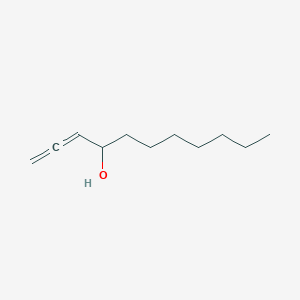
1,2-Undecadien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Undecadien-4-ol: is an organic compound with the molecular formula C11H20O . It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Undecadien-4-ol can be synthesized through several methods, including the use of Grignard reagents. One common approach involves the reaction of an alkyl halide with a Grignard reagent, followed by hydrolysis to yield the desired alcohol . The reaction conditions typically require anhydrous solvents and a controlled temperature environment to ensure the successful formation of the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of undecadienone or undecadienal.
Reduction: Formation of 1,2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2-Undecadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Undecadien-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Undecadien-1-ol: Similar in structure but differs in the position of the double bonds and hydroxyl group.
1-Decanol: A saturated alcohol with a similar carbon chain length but lacks double bonds.
1,2-Decadien-4-ol: Similar structure with a shorter carbon chain.
Uniqueness
1,2-Undecadien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .
Properties
| 79090-73-6 | |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h9,11-12H,2-3,5-8,10H2,1H3 |
InChI Key |
RKAQZCYXAFHXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




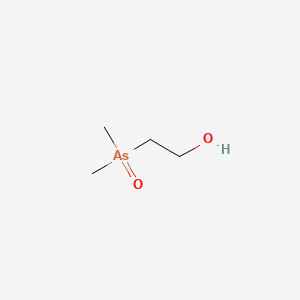
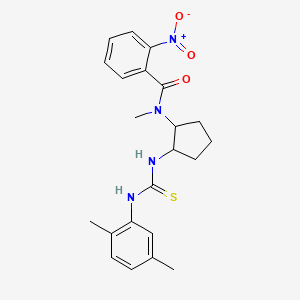
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
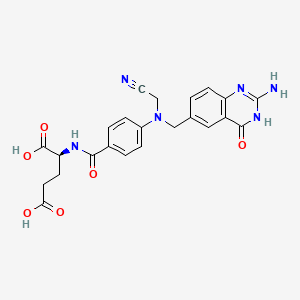
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)
